N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropane ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation of 5-methylfurfural with 2-phenylcyclopropanecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]furan-2-carbohydrazide
- N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide
Uniqueness
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct chemical properties compared to similar compounds
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-16(21-11)12(2)18-19-17(20)15-10-14(15)13-6-4-3-5-7-13/h3-9,14-15H,10H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
MMUMMTAVTINWJS-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)C2CC2C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2CC2C3=CC=CC=C3)C |
Origin of Product |
United States |
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